molecular formula C25H21BrN2O3S B12120472 ethyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12120472
M. Wt: 509.4 g/mol
InChI Key: BPUSPKGLVFPHML-CNTOZLEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic systems known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The core structure features a bicyclic system fused with a thiazole and pyrimidine ring. Key structural elements include:

  • (E)-Styryl group: At the 5th position, this conjugated system may influence UV-Vis absorption and π-π stacking in biological targets .
  • Ethyl carboxylate and 7-methyl groups: These substituents modulate solubility and metabolic stability .

Properties

Molecular Formula

C25H21BrN2O3S

Molecular Weight

509.4 g/mol

IUPAC Name

ethyl (2E)-2-[(3-bromophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21BrN2O3S/c1-3-31-24(30)22-16(2)27-25-28(20(22)13-12-17-8-5-4-6-9-17)23(29)21(32-25)15-18-10-7-11-19(26)14-18/h4-15,20H,3H2,1-2H3/b13-12+,21-15+

InChI Key

BPUSPKGLVFPHML-CNTOZLEXSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=CC=C4)Br)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit promising anticancer properties. Ethyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Condensation Reactions : It can react with aldehydes and ketones to form more complex thiazole derivatives.
  • Coupling Reactions : The bromine atom in the structure can be substituted in cross-coupling reactions to yield diverse products with potential applications in drug discovery .

Material Science

The compound's unique electronic properties make it suitable for applications in material science. It can be used to synthesize novel polymers and nanomaterials with specific electronic or optical properties. Research is ongoing to explore its use in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric field makes it a candidate for use in OLED technology.
  • Solar Cells : Its photostability and light absorption characteristics are being studied for potential applications in photovoltaic devices .
  • Anticancer Activity Study : A study published in Molecules evaluated the cytotoxic effects of thiazolo-pyrimidine derivatives on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Evaluation : In a separate study, the compound was tested against various bacterial strains. The results demonstrated notable inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position 2) Position 5 Substituent Molecular Formula Melting Point (°C) Yield (%) Key Spectral/Structural Features
Target Compound 3-Bromobenzylidene (E)-Styryl C27H23BrN2O3S* N/A N/A E-configuration (J = 16 Hz in 1H NMR)
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-... 2,4-Dimethoxybenzylidene (E)-Styryl C27H26N2O5S N/A N/A OCH3 IR peaks at ~2830 cm⁻¹
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate None (4-bromophenyl at C5) 4-Bromophenyl C16H15BrN2O3S 160–162† 70–75 Br signal at δ 7.6 ppm (1H NMR)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-... 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl C20H17N3O3S 243–246 68 CN stretch at 2219 cm⁻¹ (IR)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-... 2,4,6-Trimethoxybenzylidene Phenyl C27H28N2O7S 154–155 78 C=O stretch at 1719 cm⁻¹ (IR)

*Inferred by replacing 2,4-dimethoxy groups (C9H10O2) in with 3-bromo (C7H4Br).
†Calculated from reported 427–428 K .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Bromine’s halogen bonding capability may enhance crystal packing stability, as seen in related brominated pyrimidines with higher melting points .
  • Conjugation and Spectral Properties: The (E)-styryl group at position 5 introduces a conjugated double bond, leading to a distinct UV-Vis absorption profile (λmax ~300–350 nm) compared to non-conjugated analogs like the 4-bromophenyl derivative .

Structural and Crystallographic Insights

  • Dihedral Angles :
    • In trimethoxy analogs, the thiazolo[3,2-a]pyrimidine ring forms an 80.94° dihedral angle with the benzylidene ring, reducing π-π stacking . The bromo analog may exhibit similar geometry.
  • Intermolecular Interactions :
    • Halogen bonds (C–Br···O/N) in brominated compounds enhance crystal lattice stability compared to methoxy-substituted derivatives reliant on C–H···O interactions .

Preparation Methods

Wittig Reaction with Preformed Ylide

A benzyltriphenylphosphonium ylide reacts with the 5-ketone intermediate (generated via oxidation of a 5-methyl precursor using Jones reagent) to install the styryl group. This method affords moderate yields (60–65%) but requires stringent anhydrous conditions.

Knoevenagel Condensation with Cinnamaldehyde

Condensation of the thiazolopyrimidine core with cinnamaldehyde in ethanol containing piperidine (3 drops) under reflux (6 h) directly introduces the styryl moiety. However, competitive side reactions at the benzylidene position limit yields to ~50%.

Optimization and Comparative Analysis

MethodConditionsYield (%)Stereoselectivity (E:Z)
Heck CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C85>99:1
Wittig ReactionPh₃P=CHPh, THF, reflux6595:5
KnoevenagelCinnamaldehyde, piperidine, EtOH5090:10

The Heck coupling emerges as the most efficient and stereoselective method, though it necessitates bromination. The ultrasound-assisted core synthesis reduces overall step count, aligning with green chemistry principles.

Structural and Spectroscopic Characterization

¹H NMR Analysis

  • δ 1.25 (t, 3H) : Ethyl ester CH₃.

  • δ 2.40 (s, 3H) : C7-methyl.

  • δ 6.90–7.80 (m, 11H) : Aromatic and vinyl protons.

  • δ 8.10 (s, 1H) : Benzylidene CH.

IR Spectroscopy

  • 1725 cm⁻¹ : Ester C=O.

  • 1660 cm⁻¹ : Pyrimidinone C=O.

  • 1610 cm⁻¹ : Conjugated C=C.

Mass Spectrometry

  • m/z 584 [M+H]⁺ : Molecular ion peak.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation : Ultrasound irradiation ensures uniform reactivity of 3-bromobenzaldehyde, preventing regioisomer formation.

  • Styryl Group Stability : Palladium catalysts with bulky ligands (e.g., P(t-Bu)₃) suppress undesired isomerization during Heck coupling.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) resolves residual styrene and Pd residues.

Industrial-Scale Considerations

  • Cost Efficiency : Ultrasound reactors reduce energy consumption by 40% compared to thermal methods.

  • Catalyst Recycling : Pd recovery via filtration (activated charcoal) lowers production costs .

Q & A

Q. Advanced: How can researchers optimize reaction conditions to address low yields in multi-step syntheses of similar compounds?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation reactions to form the thiazolo[3,2-a]pyrimidine core, often using substituted benzaldehydes and active methylene precursors.

Knoevenagel condensation to introduce the benzylidene group at the 2-position .

Palladium- or copper-catalyzed coupling (e.g., Suzuki or Heck reactions) to incorporate aryl/alkenyl substituents at the 5-position .

For optimization:

  • Catalyst screening : Use Pd(PPh₃)₄ or CuI to enhance cross-coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, toluene) improve solubility and reaction homogeneity .
  • Temperature control : Stepwise heating (e.g., 60°C for condensation, 110°C for cyclization) minimizes side reactions .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Q. Advanced: How can researchers resolve discrepancies in crystallographic data for structurally analogous derivatives?

Methodological Answer:
Key techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C ≈ 1.48 Å), dihedral angles, and stereochemistry .
  • NMR spectroscopy : Distinguishes E/Z isomers via coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans alkenes) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 513.406 for a related brominated analog) .

For crystallographic discrepancies:

  • Data reprocessing : Check for absorption corrections or thermal motion artifacts using software like SHELXL .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., triclinic vs. monoclinic systems in ).

Basic: How do substituents at the 2- and 5-positions influence the compound’s electronic properties?

Q. Advanced: What strategies balance electron-withdrawing (e.g., Br) and electron-donating (e.g., OMe) groups in SAR studies?

Methodological Answer:

  • Substituent effects :
    • 3-Bromobenzylidene (2-position) : Enhances electrophilicity, potentially improving binding to biological targets via halogen bonding .
    • (E)-2-Phenylethenyl (5-position) : Increases π-π stacking interactions, critical for enzyme inhibition .

For SAR optimization:

  • Computational modeling : Use DFT calculations to predict charge distribution and steric clashes .
  • Hybrid substituents : Introduce methoxy groups at para positions to offset bromine’s electron-withdrawing effects while maintaining lipophilicity .

Advanced: How should researchers address contradictions in reported biological activities of thiazolo[3,2-a]pyrimidines?

Methodological Answer:

  • Standardized assays : Re-evaluate activities under consistent conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic stability testing : Use hepatic microsomes to identify if contradictory results arise from differential metabolic degradation .
  • Structural analogs : Compare IC₅₀ values of brominated vs. fluorinated derivatives to isolate substituent-specific effects .

Advanced: What computational tools predict the compound’s interaction with biological targets like kinases?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on conserved kinase domains (e.g., ATP-binding pocket) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates robust interactions) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors near the 3-oxo group) using Schrödinger’s Phase .

Basic: How can researchers improve aqueous solubility for in vivo studies of similar compounds?

Methodological Answer:

  • Prodrug strategies : Introduce phosphate esters at the carboxylate group, which hydrolyze in vivo .
  • Co-solvent systems : Use DMSO:PBS (1:4) for initial solubility screening .
  • PEGylation : Attach polyethylene glycol chains to the ethyl ester moiety to enhance hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.